molecular formula C11H16N4O3 B5787609 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine

4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine

Cat. No. B5787609
M. Wt: 252.27 g/mol
InChI Key: QZYDZNJQQUDTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a piperidine derivative that is often used as a reagent in organic synthesis and has been found to exhibit several biological activities.

Mechanism of Action

The mechanism of action of 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been found to induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine can affect various biochemical and physiological processes in cells. For example, this compound has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, leading to a decrease in cell proliferation. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine. One area of interest is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as drug delivery and imaging.
In conclusion, 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various areas of study make it a valuable tool for researchers, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of 4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine involves the reaction of 4-nitro-1H-imidazole-1-acetic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine has been extensively studied for its potential applications in various areas of scientific research. One of the most prominent applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-9-2-4-14(5-3-9)11(16)7-13-6-10(12-8-13)15(17)18/h6,8-9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDZNJQQUDTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperidin-1-yl)-2-(4-nitroimidazol-1-yl)ethanone

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